Improved Aqueous Compatibility via Lower LogP
The target compound exhibits a computed octanol-water partition coefficient (XLogP3) of 1.5, compared with 2.36 for 2,4-bis(methylthio)pyrimidine, representing a LogP reduction of 0.86 units that is attributable to the replacement of two terminal methyl groups with two polar nitrile functionalities [1]. This shift is accompanied by an increase in TPSA from approximately 76 Ų (2,4-bis(methylthio)pyrimidine) to 124 Ų (target compound) and an increase in hydrogen bond acceptor count from 2 to 6 [1]. In drug discovery contexts, these values place the target compound closer to the favorable CNS multiparameter optimization (MPO) space (TPSA < 140 Ų) and within the preferred LogP range (1–3) for oral bioavailability, whereas the methylthio analog falls outside this window [2].
| Evidence Dimension | Computed LogP (XLogP3) and TPSA |
|---|---|
| Target Compound Data | LogP = 1.5; TPSA = 124 Ų; H-bond acceptors = 6 |
| Comparator Or Baseline | 2,4-Bis(methylthio)pyrimidine: LogP = 2.36; TPSA ≈ 76 Ų; H-bond acceptors = 2 |
| Quantified Difference | ΔLogP = −0.86; ΔTPSA = +48 Ų; ΔHBA = +4 |
| Conditions | Computed values (PubChem XLogP3; Cactvs TPSA; ACD/LogP) |
Why This Matters
The lower LogP and higher TPSA predict superior aqueous solubility and reduced non-specific protein binding, which are critical for achieving reliable dose-response relationships in biochemical and cell-based assays.
- [1] PubChem. Compound Summary for CID 45599818: 2-({2-[(Cyanomethyl)sulfanyl]pyrimidin-4-yl}sulfanyl)acetonitrile. National Center for Biotechnology Information, 2026. View Source
- [2] Wager, T.T.; Hou, X.; Verhoest, P.R.; Villalobos, A. Central nervous system multiparameter optimization desirability: application in drug discovery. ACS Chemical Neuroscience, 2016, 7, 767–775. View Source
